2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the methoxyethyl and pentyloxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The methoxy and pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets and pathways within biological systems. The specific targets and pathways depend on the context of its application, such as its potential role as a therapeutic agent or its use in material science. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethyl)-1-[3-methoxy-4-(butyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 2-(2-Methoxyethyl)-1-[3-methoxy-4-(hexyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of 2-(2-Methoxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-(3-methoxy-4-pentoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H29NO6/c1-4-5-8-14-32-20-12-11-17(16-21(20)31-3)23-22-24(28)18-9-6-7-10-19(18)33-25(22)26(29)27(23)13-15-30-2/h6-7,9-12,16,23H,4-5,8,13-15H2,1-3H3 |
InChI Key |
XDVFGRZLIHYQHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)OC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
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